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Compound of Interest

Compound Name: Rllft-NH2

Cat. No.: B561576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rllft-NH2, a crucial tool in the study of

Protease-Activated Receptor 1 (PAR1). This document details its molecular characteristics, its

role as a negative control peptide in experimental settings, and the associated signaling

pathways.

Core Molecular Data
Rllft-NH2 is a synthetic peptide used as a negative control for the potent PAR1 agonist,

TFLLR-NH2. Due to its scrambled amino acid sequence, Rllft-NH2 is not expected to activate

PAR1, allowing researchers to distinguish specific receptor-mediated effects from non-specific

actions of the agonist peptide. It is often supplied as a trifluoroacetate (TFA) salt, which can

affect its molecular weight.
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Property Rllft-NH2 Rllft-NH2 TFA

Molecular Weight 647.81 g/mol 761.83 g/mol

Chemical Formula C31H53N9O6 C33H54F3N9O7

Sequence Arg-Leu-Leu-Phe-Thr-NH2
Arg-Leu-Leu-Phe-Thr-NH2

(with TFA salt)

Appearance White to off-white solid White to off-white solid

Solubility Soluble in water Soluble in water

Purity Typically >95% (HPLC) Typically >95% (HPLC)

Storage Store at -20°C Store at -20°C

Protease-Activated Receptor 1 (PAR1) Signaling
PAR1 is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage

of its N-terminal domain, which exposes a tethered ligand that binds to the receptor and

initiates downstream signaling. Synthetic peptide agonists like TFLLR-NH2 mimic this tethered

ligand, directly activating PAR1 without the need for proteolytic cleavage. PAR1 couples to

multiple G protein families, leading to diverse cellular responses.

Figure 1. PAR1 Signaling Pathways

Experimental Protocols
The following are generalized protocols where Rllft-NH2 would be used as a negative control.

Researchers should optimize concentrations and incubation times for their specific

experimental systems.

In Vitro Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration following PAR1

activation.

1. Cell Preparation:
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Culture cells (e.g., HEK293 expressing PAR1, or primary endothelial cells) on glass-bottom

dishes suitable for microscopy.

Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM)

according to the manufacturer's instructions. This typically involves incubation for 30-60

minutes at 37°C.

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium

and magnesium) to remove excess dye.

2. Baseline Measurement:

Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

Acquire baseline fluorescence images for a period of 1-2 minutes to establish a stable signal.

3. Peptide Application:

Prepare stock solutions of TFLLR-NH2 and Rllft-NH2 in the physiological buffer.

Add the PAR1 agonist TFLLR-NH2 to the cells at a final concentration typically ranging from

1 to 10 µM.

In a separate experiment, add Rllft-NH2 at the same concentration as the agonist to serve

as the negative control.

4. Data Acquisition and Analysis:

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2,

record emissions at two wavelengths.

A significant increase in fluorescence intensity upon addition of TFLLR-NH2 indicates a

calcium influx.

No significant change in fluorescence upon addition of Rllft-NH2 confirms that the observed

calcium signal is specific to PAR1 activation.
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Quantify the change in fluorescence intensity relative to the baseline for both the agonist and

the negative control.

In Vivo Nociception Assay (Paw Withdrawal Model)
This protocol assesses the role of PAR1 activation in nociception.

1. Animal Acclimatization:

Acclimate mice or rats to the testing environment and handling procedures for several days

prior to the experiment.

2. Baseline Measurement:

Measure the baseline paw withdrawal threshold to a mechanical or thermal stimulus (e.g.,

using von Frey filaments or a radiant heat source).

3. Peptide Administration:

Prepare sterile, injectable solutions of TFLLR-NH2 and Rllft-NH2 in saline.

Inject a defined volume (e.g., 20 µL) of the TFLLR-NH2 solution (typically 10-100 µg) into the

plantar surface of one hind paw.

In a control group of animals, inject the same volume and concentration of Rllft-NH2.

4. Post-Injection Measurements:

At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw

withdrawal threshold.

A significant decrease in the paw withdrawal threshold in the TFLLR-NH2-treated group

compared to the Rllft-NH2-treated group indicates PAR1-mediated hyperalgesia.

In Vitro Vasodilation Assay
This protocol examines the effect of PAR1 activation on blood vessel tone.

1. Tissue Preparation:
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Isolate arterial rings (e.g., from rat aorta or human umbilical artery) and mount them in an

organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled

with 95% O2 / 5% CO2 at 37°C.

Allow the tissues to equilibrate under a resting tension.

2. Pre-contraction:

Induce a submaximal contraction of the arterial rings with an appropriate vasoconstrictor

(e.g., phenylephrine or U46619).

3. Peptide Application:

Once a stable contraction is achieved, cumulatively add increasing concentrations of TFLLR-

NH2 (e.g., from 1 nM to 10 µM) to the organ bath to generate a concentration-response

curve.

In a separate set of experiments, add the same concentrations of Rllft-NH2 to control

tissues.

4. Data Analysis:

Record the changes in isometric tension.

Express the relaxation response as a percentage of the pre-contraction.

A concentration-dependent relaxation in response to TFLLR-NH2, which is absent in the

Rllft-NH2-treated tissues, indicates PAR1-mediated vasodilation.

Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a typical experiment utilizing Rllft-NH2
as a negative control.
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Hypothesis:
PAR1 activation causes

a specific cellular response.

Experimental Design

Positive Control:
Treat with TFLLR-NH2

Negative Control:
Treat with Rllft-NH2

Data Collection
(e.g., Calcium imaging, Behavioral assay)

Data Analysis

Conclusion

Click to download full resolution via product page

Figure 2. Experimental Workflow Logic
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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